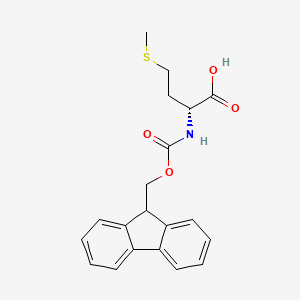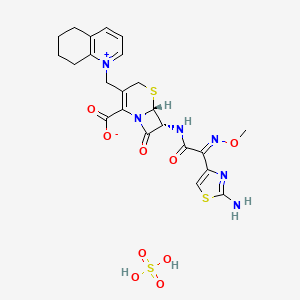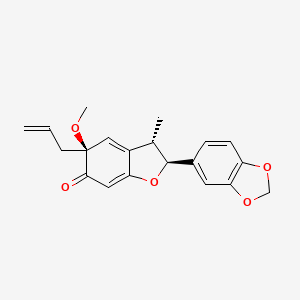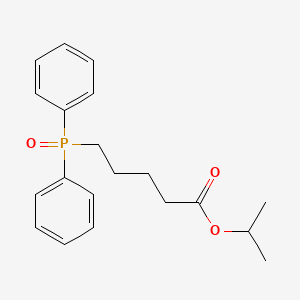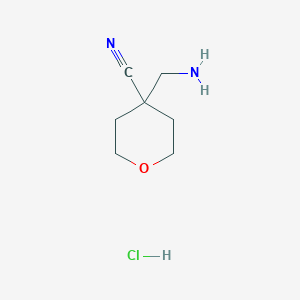
N6-(2-Aminoethyl)-FAD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-(2-Aminoethyl)-FAD, also known as N6-(2-Aminoethyl)-flavin adenine dinucleotide, is a derivative of flavin adenine dinucleotide (FAD). This compound is a modified form of FAD, where an aminoethyl group is attached to the N6 position of the adenine moiety. Flavin adenine dinucleotide is a redox-active coenzyme associated with various enzymatic reactions in metabolism. The modification at the N6 position enhances its utility in biochemical and biotechnological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2-Aminoethyl)-FAD typically involves the modification of FAD through a series of chemical reactions. One common method includes the reaction of FAD with 2-aminoethylamine under specific conditions to introduce the aminoethyl group at the N6 position. The reaction is usually carried out in an aqueous medium at a controlled pH to ensure the selective modification of the adenine moiety.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as chromatography to remove any unreacted starting materials and by-products. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N6-(2-Aminoethyl)-FAD undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: As a derivative of FAD, it participates in redox reactions, acting as an electron carrier in various metabolic pathways.
Substitution Reactions: The aminoethyl group can undergo substitution reactions with other chemical groups, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the flavin and adenine moieties.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of oxidized derivatives, while substitution reactions can yield various modified compounds with different functional groups attached to the aminoethyl moiety.
Scientific Research Applications
N6-(2-Aminoethyl)-FAD has a wide range of applications in scientific research, including:
Chemistry: It is used as a probe in studying redox reactions and enzyme mechanisms.
Biology: The compound is utilized in biochemical assays to investigate the role of FAD-dependent enzymes in metabolic pathways.
Medicine: this compound is explored for its potential in developing therapeutic agents targeting specific enzymes involved in diseases.
Industry: It is employed in the development of biosensors and biocatalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N6-(2-Aminoethyl)-FAD involves its role as a coenzyme in redox reactions. The aminoethyl modification enhances its binding affinity to specific enzymes, facilitating efficient electron transfer. The molecular targets include various flavoproteins involved in metabolic pathways, where it participates in the catalytic cycle by alternating between oxidized and reduced states.
Comparison with Similar Compounds
Similar Compounds
Flavin Adenine Dinucleotide (FAD): The parent compound of N6-(2-Aminoethyl)-FAD, involved in similar redox reactions.
N6-(2-Aminoethyl)-NAD+: Another modified nucleotide with an aminoethyl group, used in different biochemical applications.
Uniqueness
This compound is unique due to its specific modification at the N6 position, which enhances its utility in certain biochemical and biotechnological applications. The aminoethyl group provides additional functional versatility, allowing for further chemical modifications and interactions with various biomolecules.
Properties
CAS No. |
167962-39-2 |
|---|---|
Molecular Formula |
C₂₉H₃₈N₁₀O₁₅P₂ |
Molecular Weight |
828.62 |
Synonyms |
Riboflavin 5’-(Trihydrogen diphosphate) P’→5’-Ester with N-(2-Aminoethyl)adenosine; |
Origin of Product |
United States |
Q1: What is the primary application of N6-(2-Aminoethyl)-FAD in the context of the provided research papers?
A1: this compound serves as a crucial component for anchoring Flavin Adenine Dinucleotide (FAD) to surfaces, enabling the study of electron transfer processes and facilitating the reconstitution of apo-enzymes. This modified FAD derivative allows researchers to immobilize FAD onto various surfaces, such as gold electrodes modified with self-assembled monolayers (SAMs) [, , ]. This immobilization is essential for investigating direct electron transfer between the FAD cofactor and the electrode surface.
Q2: How does the structure of the self-assembled monolayer (SAM) influence the electron transfer rate of this compound?
A2: Research indicates that the length and terminal group of the alkanethiol diluent within the SAM significantly impact the electron transfer rate of this compound []. While the attenuation factor (β) remained consistent (~1.0 per bond) with both methyl- and alcohol-terminated diluents, the apparent rate constant for electron transfer was notably higher with the alcohol-terminated diluent. This difference suggests that the terminal group's polarity influences the electron tunneling efficiency through the SAM.
Q3: Can this compound be used to reconstitute functional enzymes on electrode surfaces?
A3: Yes, this compound immobilized on electrode surfaces enables the reconstitution of apo-enzymes, forming functional bioelectrocatalytic systems [, ]. For instance, apo-glucose oxidase (apo-GOx) can be successfully reconstituted on this compound modified gold electrodes. The resulting enzyme electrode exhibits bioelectrocatalytic activity, demonstrating direct electrical communication between the enzyme's active site and the electrode surface.
Q4: Beyond studying electron transfer, does this compound have other applications in biological research?
A4: Yes, this compound has been successfully used to covalently modify proteins with FAD derivatives []. This approach has been demonstrated with a fusion protein consisting of the mitochondrial targeting sequence of Neurospora crassa F0-ATPase subunit 9 (Su9) attached to 6-hydroxy-D-nicotine oxidase (6-HDNO). This method allowed researchers to investigate the import and folding of FAD-containing proteins within mitochondria.
Q5: Are there alternative methods to immobilize FAD on surfaces for bioelectrochemical studies?
A5: While this compound provides an effective way to immobilize FAD, alternative methods exist. For instance, researchers have explored the use of pyrroloquinoline quinone/FAD (PQQ/FAD) mixed monolayers for the reconstitution of apo-glucose oxidase on gold electrodes []. This method demonstrates efficient electrical contact and effective electrobiocatalyzed oxidation of glucose.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![VIC[mouse reduced]](/img/structure/B1141984.png)
